Methyl 2-methyl-1-benzofuran-5-carboxylate

Description

BenchChem offers high-quality Methyl 2-methyl-1-benzofuran-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-1-benzofuran-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCRSXNCAUQMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-1-benzofuran-5-carboxylate

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-1-benzofuran-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzofuran core is a common scaffold in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Methyl 2-methyl-1-benzofuran-5-carboxylate, offering valuable insights for its application in research and development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic system found in numerous natural products and synthetic compounds with diverse pharmacological activities.[2] The fusion of a benzene ring with a furan ring creates a rigid, planar structure that can effectively interact with various biological targets. The substitution pattern on the benzofuran core plays a crucial role in modulating the biological activity, solubility, and metabolic stability of these compounds. Methyl 2-methyl-1-benzofuran-5-carboxylate, with its methyl group at the 2-position and a methyl ester at the 5-position, represents a key intermediate for the synthesis of more complex derivatives and a subject of interest for structure-activity relationship (SAR) studies.

Molecular Structure and Identification

The foundational step in understanding the properties of any molecule is to define its structure and key identifiers.

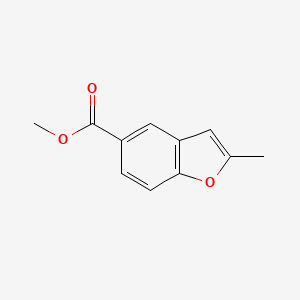

Chemical Structure

Caption: 2D structure of Methyl 2-methyl-1-benzofuran-5-carboxylate.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 117379-97-2 | [3] |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.19 g/mol | Calculated |

| IUPAC Name | methyl 2-methyl-1-benzofuran-5-carboxylate | [4] |

| InChI | InChI=1S/C11H10O3/c1-7-6-9-5-8(11(13)14-2)3-4-10(9)12-7/h3-6H,1-2H3 | [4] |

| SMILES | COC(=O)c1ccc2c(c1)oc(c2)C | [4] |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. While experimental data for Methyl 2-methyl-1-benzofuran-5-carboxylate is not extensively reported, we can infer its likely properties based on its structure and data from analogous compounds.

| Property | Predicted/Reported Value | Remarks and Comparative Insights |

| Appearance | White to off-white solid | Based on the appearance of similar benzofuran derivatives. |

| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | For comparison, Methyl 1-benzofuran-2-carboxylate has a melting point of 54-55 °C.[5] The introduction of a methyl group at the 2-position may influence the crystal packing and thus the melting point. |

| Boiling Point | Not experimentally determined. | High boiling point expected due to molecular weight and polarity. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is expected. | The ester functionality provides some polarity, but the overall aromatic and hydrocarbon character suggests poor aqueous solubility. |

| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. | The presence of the ester group will decrease the logP compared to the parent 2-methylbenzofuran. |

Chemical Properties and Reactivity

The chemical behavior of Methyl 2-methyl-1-benzofuran-5-carboxylate is dictated by the reactivity of the benzofuran ring system and the ester functional group.

Stability

The compound is expected to be stable under standard laboratory conditions. However, as an ester, it is susceptible to hydrolysis under acidic or basic conditions to yield 2-methyl-1-benzofuran-5-carboxylic acid and methanol. Prolonged exposure to strong oxidizing agents should also be avoided.

Key Reactions

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a miscible organic solvent like methanol or tetrahydrofuran. This carboxylic acid derivative is often a key intermediate for further synthetic transformations, such as amide bond formation.

-

Reduction: The ester group can be reduced to a primary alcohol ( (2-methyl-1-benzofuran-5-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The positions of substitution will be directed by the existing substituents. The electron-donating nature of the ether oxygen and the methyl group, and the electron-withdrawing nature of the ester will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Methyl group at C2: A singlet around δ 2.4-2.6 ppm.

-

Methyl ester group: A singlet around δ 3.8-4.0 ppm.

-

Furan proton at C3: A singlet or a narrow multiplet around δ 6.5-6.8 ppm.

-

Aromatic protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm) and will show a coupling pattern characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

-

Methyl group at C2: A signal around δ 14-16 ppm.

-

Methyl ester group: A signal around δ 51-53 ppm.

-

Carbonyl carbon of the ester: A signal in the downfield region, around δ 165-170 ppm.

-

Aromatic and furan carbons: Multiple signals in the range of δ 100-160 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O stretch (ester): A strong absorption band in the region of 1710-1730 cm⁻¹.

-

C-O stretch (ester and ether): Strong absorptions in the region of 1000-1300 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

-

C=C stretches (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 159, and the loss of the entire carbomethoxy group (-COOCH₃) to give a peak at m/z = 131.

Synthesis and Experimental Protocols

The synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate can be approached through several established methods for benzofuran synthesis. A common and versatile method is the Perkin rearrangement or related cyclization strategies.

Representative Synthetic Workflow

Caption: A potential synthetic workflow for Methyl 2-methyl-1-benzofuran-5-carboxylate.

Step-by-Step Protocol for Esterification of 2-methyl-1-benzofuran-5-carboxylic acid

This protocol describes the conversion of the corresponding carboxylic acid to the methyl ester, a common final step in the synthesis.

Materials:

-

2-methyl-1-benzofuran-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1-benzofuran-5-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the solution. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at 0 °C.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Work-up: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude Methyl 2-methyl-1-benzofuran-5-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Rationale for Experimental Choices:

-

Excess Methanol: Using methanol as the solvent and reactant drives the equilibrium of the Fischer esterification towards the product side.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Neutralization and Washing: These steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of benzofuran have shown a remarkable breadth of biological activities.[2] Methyl 2-methyl-1-benzofuran-5-carboxylate serves as a valuable building block for the synthesis of libraries of compounds for high-throughput screening. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide chemical space. The 2-methyl group can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity to biological targets.

Conclusion

Methyl 2-methyl-1-benzofuran-5-carboxylate is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a thorough overview based on its structure, data from analogous compounds, and established chemical principles. The information presented herein is intended to be a valuable resource for researchers and scientists working with this and related benzofuran derivatives, facilitating its effective use in the design and synthesis of novel bioactive molecules.

References

-

ChemBK. Methyl 1-benzofuran-2-carboxylate - Physico-chemical Properties. Available from: [Link]

-

The Good Scents Company. 2-methyl benzofuran. Available from: [Link]

-

Chemsynthesis. methyl 2-nitro-1-benzofuran-5-carboxylate. Available from: [Link]

-

PubChem. 2-Methyl-1-benzofuran-5-ol. Available from: [Link]

-

PubChem. 2-Methyl-1-benzofuran-5-carboxylate. Available from: [Link]

-

PubChem. 5-Methyl-1-benzofuran-2-carboxylic acid. Available from: [Link]

- Krawiecka, M., et al. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research. 2012;69(4):647-54.

- Krawiecka, M., et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1552.

- Aslam, J., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(48):28044-28069.

- Singh, A., et al. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. 2021;60B(5):767-774.

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

-

PubChem. Methyl 1-benzofuran-2-carboxylate. Available from: [Link]

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 300556-63-2 | Benchchem [benchchem.com]

- 4. 2-Methyl-1-benzofuran-5-carboxylate | C10H7O3- | CID 6965781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

The Architectural Blueprint of Efficacy: Elucidating the Crystal Structure of Methyl 2-methyl-1-benzofuran-5-carboxylate Derivatives for Advanced Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Derivatives of Methyl 2-methyl-1-benzofuran-5-carboxylate are of particular interest due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount, as molecular structure dictates biological function. This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure of these derivatives, analyzes their key structural features, and elucidates the profound implications of this structural data for rational drug design and development. By bridging the gap between solid-state chemistry and pharmacology, we present a framework for leveraging crystallographic insights to engineer next-generation therapeutics with enhanced efficacy and specificity.

Introduction: The Benzofuran Core in Modern Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold found in both natural products and synthetic molecules.[3][5] Its derivatives exhibit a remarkable breadth of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[2][6] This versatility has made the benzofuran nucleus a focal point for medicinal chemists seeking to develop novel therapeutic agents.[5]

The efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. The spatial arrangement of atoms and functional groups determines how a molecule interacts with its biological target, such as an enzyme or receptor.[7] Therefore, the precise, unambiguous determination of a molecule's structure at atomic resolution is a prerequisite for understanding its mechanism of action and for conducting structure-based drug design.[7][8] Single-crystal X-ray diffraction is the gold standard for this purpose, providing the most accurate and detailed structural information available.[7]

This guide focuses on derivatives of Methyl 2-methyl-1-benzofuran-5-carboxylate, a class of compounds demonstrating significant promise. We will explore the journey from chemical synthesis to crystal structure elucidation and, finally, to the application of this structural knowledge in the rational design of new and improved drug candidates.

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to structural elucidation begins with the chemical synthesis of the target compounds and the subsequent growth of high-quality single crystals. The choice of synthetic route is critical, as it must efficiently yield the desired molecular architecture.

General Synthetic Protocol for Benzofuran-2-carboxylate Derivatives

A common and effective method for synthesizing the benzofuran core involves the reaction of a substituted salicylaldehyde with an α-bromo ester, followed by cyclization. This process can be adapted to produce a variety of derivatives.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the appropriately substituted salicylaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (K₂CO₃, 3.0 mmol) and the desired α-bromo ester (e.g., ethyl bromoacetate, 1.2 mmol).[9]

-

Reflux: The reaction mixture is heated to reflux and maintained for approximately 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9]

-

Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is dissolved in ethyl acetate (200 mL), and the solution is washed with a 5% dilute HCl solution and brine.[9]

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography to yield the ethyl benzofuran-2-carboxylate derivative.[9]

-

Hydrolysis & Esterification: The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with methanol in the presence of an acid catalyst (like SOCl₂) to yield the target methyl carboxylate derivatives.[9] Modifications at other positions on the benzofuran ring can be achieved by selecting appropriate starting materials or through subsequent functionalization reactions.[4]

The Art of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly dictates the quality and resolution of the resulting diffraction data.[10]

Protocol for Single Crystal Growth (Slow Evaporation Method):

-

Solvent Selection: Dissolve a small amount of the purified compound in a high-purity solvent or a mixture of solvents in which it is sparingly soluble. Common choices include petroleum ether-ethyl acetate mixtures, methanol, or ethanol.[11]

-

Preparation: Transfer the solution to a clean vial. The vial should be loosely covered to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Monitoring: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

-

Harvesting: Once well-formed, transparent crystals with sharp edges are observed under a microscope, they can be carefully harvested for analysis.[10]

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.[12] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Experimental Workflow

The SC-XRD workflow is a systematic process that transforms a physical crystal into a refined digital model of its molecular and supramolecular structure. This self-validating system ensures accuracy and reliability at each stage.[13]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

From Diffraction Pattern to Atomic Coordinates

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of nitrogen gas to minimize thermal motion, and irradiated with monochromatic X-rays. As the crystal is rotated, a series of diffraction spots are recorded by a detector.[14]

-

Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to deduce the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the symmetry operations that describe the crystal).

-

Structure Solution and Refinement: Computational methods, such as direct methods, are used to generate an initial electron density map from the diffraction data. This map reveals the positions of the atoms. The initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction patterns. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Structural Analysis of Benzofuran Carboxylate Derivatives

While the specific crystal structure for Methyl 2-methyl-1-benzofuran-5-carboxylate is not publicly available, analysis of closely related, published structures provides critical insights into the expected molecular geometry and intermolecular interactions. We will use data from published derivatives to illustrate these features.

Molecular Geometry and Conformation

Analysis of benzofuran derivatives reveals that the fused ring system is nearly planar. For instance, in a fluorinated derivative of 5-(4-nitrophenyl)furan-2-carboxylate, the angle between the furan and phenyl groups is a mere 3.3(1)°.[15] This planarity is a key feature, influencing how the molecule can stack and interact with planar biological structures like DNA base pairs or aromatic amino acid residues in a protein's active site.

Bond lengths within the molecule indicate significant electron delocalization across the entire aromatic system, which contributes to its stability.[15] The substituents, such as the methyl group at the C2 position and the methyl carboxylate group at the C5 position, will have specific orientations relative to the planar benzofuran core, which are critical for defining the molecule's overall shape and its interaction profile.

Supramolecular Assembly: Intermolecular Interactions

The way molecules pack together in a crystal is governed by a network of non-covalent interactions. These interactions are not only fundamental to the crystal's stability but are also analogous to the interactions that govern drug-receptor binding. In the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, the crystal packing is stabilized by a combination of C-H···O intermolecular hydrogen bonds and C-H···π interactions, resulting in a 2D supramolecular layered structure.[11] Such interactions are critical for understanding the compound's physical properties, including solubility and melting point, which are vital parameters in drug formulation.

Tabulated Crystallographic Data

To facilitate comparison and provide a quantitative basis for structural discussion, the crystallographic data for representative benzofuran derivatives are summarized below.

| Parameter | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[11] | 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol[16] |

| Chemical Formula | C₁₅H₁₂N₂O₇ | C₁₈H₁₅NO₃ |

| Formula Weight | 332.27 | 293.31 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 9.268(13) | 10.2200(15) |

| b (Å) | 11.671(15) | 14.2289(19) |

| c (Å) | 15.414(2) | 10.2474(15) |

| α (°) | 75.185(5) | 90 |

| β (°) | 72.683(5) | 93.058(7) |

| γ (°) | 71.301(5) | 90 |

| Volume (ų) | 1483.8(3) | 1488.1(4) |

| Z | 4 | 4 |

| Final R indices [I>2σ(I)] | R₁ = 0.0414, wR₂ = 0.1108 | R₁ = 0.044 |

Implications for Rational Drug Development

The true value of a crystal structure lies in its application to the design of better medicines. Structural data provides an empirical foundation for computational and medicinal chemistry efforts.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

A crystal structure provides a definitive map of the molecule's pharmacophore—the precise 3D arrangement of features responsible for its biological activity. For benzofuran derivatives, understanding the exact position of hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups is essential. For example, molecular docking studies on other benzofuran derivatives have shown that specific hydroxyl groups can form crucial hydrogen bonds with amino acid residues like Asn β258 in the target protein tubulin.[17] The crystal structure validates the starting conformation for such in silico studies, leading to more reliable predictions and guiding the synthesis of new derivatives with modified substituents to enhance these interactions.

The Role of Crystal Structure in Drug Design Logic

The crystal structure is not an endpoint but a central hub of information that informs multiple stages of the drug discovery pipeline.

Caption: The central role of crystal structure data in modern drug design.

Polymorphism: A Critical Consideration

An active pharmaceutical ingredient (API) can often crystallize in multiple different forms, known as polymorphs.[18] These polymorphs have the same chemical composition but different crystal packing, which can lead to significant differences in physical properties like solubility, dissolution rate, and stability.[19] An unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug's development. X-ray crystallography is the definitive method for identifying and characterizing these different forms, ensuring that the optimal and most stable form is selected for development, thereby safeguarding the drug's performance and consistency.[18]

Conclusion

The study of the crystal structure of Methyl 2-methyl-1-benzofuran-5-carboxylate derivatives is a critical endeavor in the field of drug development. It provides the atomic-level resolution necessary to understand how these molecules function biologically and offers a rational basis for their improvement. The integration of synthesis, single-crystal X-ray diffraction, and computational modeling creates a powerful, synergistic workflow. By understanding the intricate details of molecular conformation and supramolecular assembly, researchers can move beyond serendipity and toward the deliberate design of highly effective and specific medicines, ultimately translating a molecular blueprint into a therapeutic reality.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

-

Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

methyl 2-nitro-1-benzofuran-5-carboxylate. (n.d.). ChemSynthesis. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

The role of crystallography in drug design. (n.d.). PMC - NIH. [Link]

-

X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2014). ResearchGate. [Link]

-

synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica. [Link]

-

Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. (2022). ResearchGate. [Link]

-

Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. (2015). Acta Crystallographica Section E. [Link]

-

Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2011). PubMed. [Link]

-

The Importance of Crystal Structure Prediction for Developing Drug Molecules. (n.d.). IUCr Journals. [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (n.d.). ACS Publications. [Link]

-

A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. [Link]

- 2-methyl-benzofuran compounds and preparation and application thereof. (n.d.).

-

X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). PMC - NIH. [Link]

-

Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications. [Link]

-

Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Oregon State University. [Link]

-

The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (2022). PubMed Central. [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2024). Oreate AI Blog. [Link]

-

Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]

-

The Crystallographic Information File (CIF). (2015). ResearchGate. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. [Link]

-

Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). (n.d.). MDPI. [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zienjournals.com [zienjournals.com]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. asianpubs.org [asianpubs.org]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

- 19. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Methyl 2-methyl-1-benzofuran-5-carboxylate: A Technical Guide

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofuran derivatives represent a significant class of heterocyclic compounds that are ubiquitously found in nature and have been synthesized for a wide range of applications.[1] The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets.[2] Numerous studies have demonstrated that compounds containing this moiety exhibit potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[1][2] The inherent versatility of the benzofuran ring system allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic properties, making it a focal point in the quest for novel therapeutic agents.

This guide provides a comprehensive framework for the preliminary biological screening of a specific novel derivative, Methyl 2-methyl-1-benzofuran-5-carboxylate . The proposed screening cascade is designed to efficiently assess its potential as a lead compound in three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory. The methodologies detailed herein are grounded in established, robust in vitro assays that provide reliable and reproducible preliminary data, forming a critical foundation for further drug development endeavors. While specific biological data for this exact compound is not yet publicly available, the known activities of structurally similar benzofuran derivatives provide a strong rationale for this targeted screening approach.[3][4]

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of Methyl 2-methyl-1-benzofuran-5-carboxylate is crucial for accurate and reproducible biological screening. While experimental data for this specific molecule is limited, information on analogous structures can provide valuable guidance.

| Property | Predicted/Analog-Based Value | Significance in Screening |

| Molecular Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.19 g/mol | Essential for calculating molar concentrations for stock and working solutions. |

| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol. | Dictates the choice of solvent for preparing stock solutions to ensure complete dissolution and avoid precipitation in aqueous assay media.[5] |

| Lipophilicity (LogP) | Predicted to be moderately lipophilic. | Influences membrane permeability and potential for non-specific binding in assays. |

Preparation of Stock Solutions:

The accuracy of in vitro screening is critically dependent on the precise preparation of test compound solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel organic compounds for biological assays due to its broad solvency and miscibility with aqueous media.[5]

Protocol for Stock Solution Preparation:

-

Determine the desired stock concentration: A high-concentration stock, typically 10-50 mM, is recommended to minimize the volume of DMSO added to the assays, thereby reducing potential solvent-induced toxicity.[5]

-

Calculate the required mass: Use the following formula to calculate the mass of Methyl 2-methyl-1-benzofuran-5-carboxylate needed: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[6]

-

Dissolution: Accurately weigh the calculated mass and dissolve it in the appropriate volume of high-purity, anhydrous DMSO.[7]

-

Ensure complete solubilization: Vortex the solution thoroughly. Gentle warming (e.g., 37°C water bath) may be applied if necessary, provided the compound is thermally stable.[7]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]

Antimicrobial Activity Screening: Broth Microdilution Method

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Benzofuran derivatives have shown promise in this area.[3] The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol for Broth Microdilution

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old) on an appropriate agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

-

Preparation of the Microtiter Plate:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the 2X concentrated stock solution of Methyl 2-methyl-1-benzofuran-5-carboxylate to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

This will result in wells containing 50 µL of varying concentrations of the test compound.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.[10]

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

-

Anticancer Activity Screening: MTT Cytotoxicity Assay

The potential of benzofuran derivatives to inhibit the growth of cancer cells is a significant area of research.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for Nitric Oxide (Griess) Assay.

Detailed Protocol for the Griess Assay

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of medium. [11] * Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of Methyl 2-methyl-1-benzofuran-5-carboxylate in cell culture medium.

-

Remove the old medium and pre-treat the cells with 100 µL of medium containing the test compound at various concentrations for 1-2 hours. [12] * After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control. [12] * Include appropriate controls: cells with medium only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for direct effects on NO production).

-

Incubate the plate for 24 hours.

-

-

Griess Reaction and Measurement:

-

After incubation, carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. [13] * Prepare a sodium nitrite standard curve (0-100 µM) in the same culture medium.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well containing the supernatant and standards. [14] * Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings. [14] * Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve. [14] * Calculate the percentage of NO inhibition compared to the LPS-only control.

-

Conclusion and Future Directions

This technical guide outlines a strategic and efficient approach to the preliminary biological screening of Methyl 2-methyl-1-benzofuran-5-carboxylate. By employing these standardized in vitro assays, researchers can obtain crucial preliminary data on the antimicrobial, anticancer, and anti-inflammatory potential of this novel compound. The results from this initial screening will be instrumental in guiding subsequent steps in the drug discovery process, such as lead optimization, mechanism of action studies, and in vivo efficacy testing. The inherent biological potential of the benzofuran scaffold suggests that a systematic evaluation of its derivatives is a promising avenue for the development of new therapeutic agents.

References

-

Ahmed, M. J. (2013). MTT ((3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)) Assay Protocol. protocols.io. [Link]

- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(5), 497–504.

- Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).

-

ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]

-

Yadav, M., & Negi, M. (2023). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY. Journal of Advanced Zoology, 44(S2). [Link]

- Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29052-29075.

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

- Asif, M. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 1084-1092.

-

Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. [Link]

- Siddiqui, R. A., et al. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 30(4), 309-314.

- Singh, N., et al. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 164-181.

- Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved January 28, 2026, from [Link]

- Kuran, B., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(19), 6296.

-

National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

ResearchGate. (2013, April 23). Nitric Oxide Assay?. ResearchGate. [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved January 28, 2026, from [Link]

- Tapalskiy, D. V., & Bilskiy, I. Y. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Journal of Microbiology, Biotechnology and Food Sciences, 14(4), e1234.

-

protocols.io. (2023, February 27). MTT (Assay protocol). protocols.io. [Link]

-

UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved January 28, 2026, from [Link]

- Sharma, A., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 41(1), 221-236.

- Abdullahi, M., et al. (2022). In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. Journal of the Indian Chemical Society, 99(10), 100705.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. phytotechlab.com [phytotechlab.com]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Determining the Antimicrobial Activity of Methyl 2-methyl-1-benzofuran-5-carboxylate

Introduction: The Scientific Imperative for Novel Antimicrobial Discovery

The relentless rise of antimicrobial resistance necessitates a robust and continuous pipeline for the discovery and evaluation of new therapeutic agents. Benzofuran scaffolds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2] This document provides a detailed, field-proven protocol for assessing the antimicrobial activity of a specific benzofuran derivative, Methyl 2-methyl-1-benzofuran-5-carboxylate.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each procedural choice. The protocols detailed herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and reproducible.[3][4][5]

Section 1: Foundational Knowledge and Pre-analytical Considerations

Before embarking on antimicrobial susceptibility testing, it is crucial to understand the physicochemical properties of the test compound and to meticulously prepare all reagents and microbial cultures.

Physicochemical Properties of Methyl 2-methyl-1-benzofuran-5-carboxylate

While specific solubility data for this compound may not be readily available, many benzofuran derivatives exhibit limited aqueous solubility. Therefore, a suitable organic solvent must be chosen for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving hydrophobic compounds for antimicrobial assays.[4] It is essential to determine the highest concentration of DMSO that does not inhibit microbial growth to establish a proper negative control.

Selection and Preparation of Microbial Strains

The choice of microbial strains is critical for a comprehensive assessment of antimicrobial activity. A representative panel should include both Gram-positive and Gram-negative bacteria. For standardization and reproducibility, it is imperative to use well-characterized reference strains from a recognized culture collection, such as the American Type Culture Collection (ATCC).

Recommended Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 25923) and Enterococcus faecalis (e.g., ATCC 29212)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853)

These strains are widely used as quality control organisms in clinical and research laboratories.[6]

Inoculum Preparation:

Section 2: Core Protocols for Antimicrobial Susceptibility Testing

This section details the step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Methyl 2-methyl-1-benzofuran-5-carboxylate.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][7]

Materials and Reagents:

-

Methyl 2-methyl-1-benzofuran-5-carboxylate

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Selected bacterial strains (prepared to a 0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Incubator (35 ± 2 °C)

Protocol:

-

Preparation of Stock Solution: Dissolve Methyl 2-methyl-1-benzofuran-5-carboxylate in DMSO to a final concentration of 10 mg/mL. This high concentration allows for subsequent dilutions in the assay medium, minimizing the final DMSO concentration.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The typical concentration range to test for a novel compound is from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls:

-

Growth Control: Inoculated CAMHB without the test compound.

-

Sterility Control: Uninoculated CAMHB.

-

Solvent Control: Inoculated CAMHB with the highest concentration of DMSO used in the assay.

-

Positive Control: A known antibiotic to ensure the assay is performing correctly.

-

-

Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the test compound that shows no visible turbidity (i.e., no bacterial growth).[8]

Diagram of Broth Microdilution Workflow:

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] It is determined by subculturing from the wells of the MIC assay that show no visible growth.

Protocol:

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Plating: Spot-inoculate the aliquots onto Mueller-Hinton Agar (MHA) plates.

-

Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[9]

Diagram of MBC Determination Workflow:

Sources

- 1. EUCAST: MIC Determination [eucast.org]

- 2. mdpi.com [mdpi.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. idexx.com [idexx.com]

- 9. microbe-investigations.com [microbe-investigations.com]

Application Notes and Protocols for Cytotoxicity Studies of Methyl 2-methyl-1-benzofuran-5-carboxylate on Cancer Cell Lines

Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology

The benzofuran nucleus is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1][2][3] In the realm of oncology, this heterocyclic system has garnered significant attention, forming the structural basis of various agents with potent antitumor properties.[3][4] The versatility of the benzofuran scaffold allows for extensive chemical modifications, leading to a diverse library of derivatives with a broad spectrum of anticancer activities.[1][4]

Extensive research has demonstrated that benzofuran derivatives can exert cytotoxic effects against a wide array of human cancer cell lines.[1][4][5] The mechanisms underlying their anticancer activity are multifaceted and include the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][6][7] Given the promising therapeutic potential of this chemical class, the investigation of novel benzofuran derivatives is a critical endeavor in the discovery of next-generation anticancer agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity studies of a novel benzofuran derivative, Methyl 2-methyl-1-benzofuran-5-carboxylate . We will detail the experimental protocols for evaluating its cytotoxic potential, interpreting the results, and exploring its potential mechanism of action, all grounded in the established principles of cancer cell biology and drug screening.

I. Rationale for Investigating Methyl 2-methyl-1-benzofuran-5-carboxylate

While numerous benzofuran derivatives have been studied, each new analogue presents a unique opportunity to enhance potency, selectivity, and our understanding of structure-activity relationships (SAR). The specific substitutions on the benzofuran ring are critical determinants of biological activity.[2][6] For instance, the presence of halogenated substituents has been shown to increase cytotoxicity in some cases.[2][7] The ester and heterocyclic ring substitutions at the C-2 position have also been identified as crucial for cytotoxic activity.[6] Therefore, a systematic evaluation of novel derivatives like Methyl 2-methyl-1-benzofuran-5-carboxylate is essential to explore new therapeutic avenues.

II. Experimental Workflow for Cytotoxicity Profiling

The following workflow outlines a logical progression for the cytotoxic evaluation of Methyl 2-methyl-1-benzofuran-5-carboxylate, from initial screening to preliminary mechanistic studies.

Caption: Experimental workflow for assessing the cytotoxic effects of a novel compound.

III. Detailed Protocols

A. Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Methyl 2-methyl-1-benzofuran-5-carboxylate.

1. Materials and Reagents:

-

Methyl 2-methyl-1-benzofuran-5-carboxylate

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

2. Step-by-Step Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Methyl 2-methyl-1-benzofuran-5-carboxylate in DMSO. Store at -20°C. Subsequent dilutions should be made in complete growth medium immediately before use.

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in complete growth medium. A typical concentration range for initial screening could be 0.1, 1, 10, 25, 50, and 100 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (a known cytotoxic drug like doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

3. Data Analysis and Interpretation:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

B. Protocol for Cell Cycle Analysis by Flow Cytometry

Many benzofuran derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase.[1] This protocol outlines how to investigate the effect of Methyl 2-methyl-1-benzofuran-5-carboxylate on the cell cycle distribution.

1. Materials and Reagents:

-

Cancer cells treated with the test compound at its IC50 and 2x IC50 concentrations.

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

2. Step-by-Step Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with Methyl 2-methyl-1-benzofuran-5-carboxylate (vehicle, IC50, and 2x IC50) for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization, and wash with ice-cold PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

IV. Hypothetical Data and Mechanistic Insights

Based on existing literature for benzofuran derivatives, we can hypothesize the potential outcomes and underlying mechanisms for Methyl 2-methyl-1-benzofuran-5-carboxylate.

A. Expected Cytotoxicity Data

The following table represents hypothetical IC50 values for Methyl 2-methyl-1-benzofuran-5-carboxylate against a panel of cancer cell lines.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| MDA-MB-231 | Breast Cancer | 8.9 |

| A549 | Lung Cancer | 12.5 |

| HCT116 | Colon Cancer | 7.8 |

| HepG2 | Liver Cancer | 10.3 |

B. Potential Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Many cytotoxic agents, including benzofuran derivatives, induce cell death through apoptosis.[7][8] A plausible mechanism for Methyl 2-methyl-1-benzofuran-5-carboxylate could involve the activation of intrinsic and/or extrinsic apoptotic pathways, potentially coupled with cell cycle arrest.

Caption: A hypothetical signaling pathway for the induction of apoptosis by a benzofuran derivative.

This proposed pathway suggests that Methyl 2-methyl-1-benzofuran-5-carboxylate may inhibit tubulin polymerization, a mechanism reported for some benzofuran analogues, leading to cell cycle arrest in the G2/M phase.[1] Concurrently, the compound might modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, activation of the caspase cascade, and ultimately, apoptosis.[8]

V. Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High variability in MTT assay results | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette and be consistent; Avoid using the outer wells of the plate. |

| Compound precipitation in culture medium | Low solubility of the compound. | Decrease the final concentration of the compound; Increase the DMSO concentration slightly (ensure it remains non-toxic to cells, <0.5%); Prepare fresh dilutions for each experiment. |

| No significant cytotoxicity observed | Compound is not active at the tested concentrations; Incorrect stock concentration. | Test a higher concentration range; Verify the molecular weight and re-calculate the stock concentration; Confirm the identity and purity of the compound. |

| Poor resolution in cell cycle analysis | Improper cell fixation; Presence of cell clumps. | Ensure fixation with ice-cold 70% ethanol; Filter the stained cells through a fine mesh before analysis. |

VI. Conclusion and Future Perspectives

The protocols and conceptual framework provided herein offer a robust starting point for the comprehensive cytotoxic evaluation of Methyl 2-methyl-1-benzofuran-5-carboxylate. The benzofuran scaffold continues to be a rich source of potential anticancer agents.[1][4] Should this novel derivative demonstrate significant and selective cytotoxicity, further investigations would be warranted. These could include in-depth mechanistic studies to identify its precise molecular targets, evaluation in 3D cell culture models, and ultimately, assessment in preclinical in vivo models to determine its therapeutic potential. The systematic exploration of such novel chemical entities is paramount to advancing the field of oncology drug discovery.

References

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. Available at: [Link]

-

Krzywik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available at: [Link]

-

Krzywik, J., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. Available at: [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at: [Link]

-

Krzywik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

-

Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. Available at: [Link]

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Derivatization of Methyl 2-methyl-1-benzofuran-5-carboxylate for Structure-Activity Relationship Studies

Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties to enhance its therapeutic potential. Structure-activity relationship (SAR) studies are therefore crucial in rationally designing novel benzofuran-based drug candidates with improved potency and selectivity.[1]

This guide provides a detailed technical overview and step-by-step protocols for the derivatization of a key starting material, Methyl 2-methyl-1-benzofuran-5-carboxylate. We will focus on strategic modifications of the C-5 carboxylate group, a common handle for introducing chemical diversity, to generate a library of analogs for SAR exploration. The protocols described herein are designed to be robust and reproducible, providing researchers with the necessary tools to synthesize amides, alcohols, and ethers from this versatile starting material.

Strategic Overview for SAR Library Synthesis

The derivatization strategy for Methyl 2-methyl-1-benzofuran-5-carboxylate is centered on the chemical manipulation of the C-5 ester functionality. This position is often solvent-exposed in protein binding pockets, making it an ideal point for modification to explore interactions with target proteins. Our strategy involves three primary transformations to generate key intermediates and final compounds for biological screening.

Caption: Synthetic workflow for generating a diverse library from the starting material.

Part 1: Synthesis of Key Intermediate - 2-Methyl-1-benzofuran-5-carboxylic Acid

The first step in creating a diverse library of C-5 substituted analogs is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid serves as a crucial intermediate for subsequent amide coupling reactions.

Protocol 1: Saponification of Methyl 2-methyl-1-benzofuran-5-carboxylate

This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to yield the carboxylic acid.

Rationale: Saponification is a classic and highly efficient method for ester hydrolysis. The use of a strong base like potassium hydroxide (KOH) in a mixed aqueous-alcoholic solvent system ensures both the solubility of the ester and the availability of the hydroxide nucleophile. The reaction is typically driven to completion by heating under reflux. Acidification of the reaction mixture after completion protonates the carboxylate salt, causing the carboxylic acid to precipitate, which can then be isolated by filtration.

Materials:

-

Methyl 2-methyl-1-benzofuran-5-carboxylate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-methyl-1-benzofuran-5-carboxylate (1.0 eq) in a 9:1 mixture of methanol and water.

-

Add potassium hydroxide (3.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.

-

A precipitate of 2-Methyl-1-benzofuran-5-carboxylic acid will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the desired product.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Methyl 2-methyl-1-benzofuran-5-carboxylate | 190.19 | 1.0 |

| Potassium Hydroxide (KOH) | 56.11 | 3.0 |

Part 2: Derivatization of 2-Methyl-1-benzofuran-5-carboxylic Acid

With the carboxylic acid in hand, a wide variety of amides can be synthesized. The formation of an amide bond from a carboxylic acid and an amine requires a coupling agent to activate the carboxylic acid.

Protocol 2: HATU-Mediated Amide Coupling

This protocol details the synthesis of an amide derivative using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Rationale: HATU is a highly efficient and widely used coupling reagent that converts carboxylic acids into highly reactive OAt-active esters.[2] This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. The subsequent addition of an amine leads to the rapid formation of the amide bond with high yields and minimal side reactions.[2][3]

Caption: Two-stage process of HATU-mediated amide bond formation.

Materials:

-

2-Methyl-1-benzofuran-5-carboxylic acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

A primary or secondary amine (e.g., benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-Methyl-1-benzofuran-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 2-Methyl-1-benzofuran-5-carboxylic acid | 176.17 | 1.0 |

| HATU | 380.23 | 1.2 |

| DIPEA | 129.24 | 2.0 |

| Amine (e.g., Benzylamine) | 107.15 | 1.1 |

SAR Insights: The amide linkage is a key structural feature in many biologically active molecules. By varying the amine component, researchers can introduce a wide range of functional groups to probe for specific interactions within a biological target. For instance, incorporating aromatic amines can explore π-π stacking interactions, while aliphatic amines with hydrogen bond donors or acceptors can form crucial hydrogen bonds. Studies have shown that the presence of a CONH group is often necessary for anticancer activity in benzofuran derivatives.[1]

Part 3: Synthesis of C-5 Alcohol and Ether Derivatives

To further expand the chemical diversity of the library, the C-5 ester can be reduced to a primary alcohol, which can then be converted into a variety of ethers.

Protocol 3: LAH Reduction of Methyl 2-methyl-1-benzofuran-5-carboxylate

This protocol describes the reduction of the methyl ester to the corresponding alcohol using lithium aluminum hydride (LAH).